molecular formula C9H9N3O4 B13120124 6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid CAS No. 720718-58-1

6-Ethyl-3-methyl-7-oxo-6,7-dihydro[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid

Cat. No.: B13120124
CAS No.: 720718-58-1
M. Wt: 223.19 g/mol
InChI Key: JTYIIOWIXFYNCZ-UHFFFAOYSA-N
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Description

6-Ethyl-3-methyl-7-oxo-6,7-dihydroisoxazolo[3,4-d]pyridazine-4-carboxylic acid is a complex organic compound with a unique structure that includes an isoxazole ring fused to a pyridazine ring

Preparation Methods

The synthesis of 6-Ethyl-3-methyl-7-oxo-6,7-dihydroisoxazolo[3,4-d]pyridazine-4-carboxylic acid typically involves multiple steps. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the pyridazine ring. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Ethyl-3-methyl-7-oxo-6,7-dihydroisoxazolo[3,4-d]pyridazine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-3-methyl-7-oxo-6,7-dihydroisoxazolo[3,4-d]pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

6-Ethyl-3-methyl-7-oxo-6,7-dihydroisoxazolo[3,4-d]pyridazine-4-carboxylic acid can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds share the isoxazole ring structure and may have similar chemical properties.

    Pyridazine derivatives: These compounds share the pyridazine ring structure and may have similar biological activities. The uniqueness of 6-Ethyl-3-methyl-7-oxo-6,7-dihydroisoxazolo[3,4-d]pyridazine-4-carboxylic acid lies in its specific combination of these two ring systems, which can result in unique chemical and biological properties.

Properties

CAS No.

720718-58-1

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

6-ethyl-3-methyl-7-oxo-[1,2]oxazolo[3,4-d]pyridazine-4-carboxylic acid

InChI

InChI=1S/C9H9N3O4/c1-3-12-8(13)6-5(4(2)16-11-6)7(10-12)9(14)15/h3H2,1-2H3,(H,14,15)

InChI Key

JTYIIOWIXFYNCZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=NOC(=C2C(=N1)C(=O)O)C

Origin of Product

United States

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